

Comparative Docking Analysis of 1,2-Benzisothiazole Analogs as Multi-Target Agents

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Compound of Interest

Compound Name: 1,2-Benzisothiazole

Cat. No.: B1215175

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A detailed guide for researchers and drug development professionals on the binding affinities and interaction patterns of **1,2-benzisothiazole** derivatives with key biological targets implicated in cancer and microbial infections.

The **1,2-benzisothiazole** scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad pharmacological profile and synthetic accessibility.^{[1][2]} This guide provides a comparative analysis of in silico docking studies of various **1,2-benzisothiazole** analogs, offering insights into their potential as multi-target inhibitors for therapeutic applications. The data presented is compiled from recent studies, highlighting the structure-activity relationships and binding interactions with a range of cancer-related and microbial enzymes.

Data Presentation: Comparative Docking Scores

The following tables summarize the docking scores of various **1,2-benzisothiazole** analogs against a panel of protein targets. Lower docking scores typically indicate a higher binding affinity.

Anticancer Targets

A 2025 study by Abdulsada investigated a series of ten novel **1,2-benzisothiazole** derivatives with systematic substitutions at the R1 and R2 positions against six key oncology targets.^[1] The introduction of a nitro group (-NO₂) at the R1 position was found to consistently enhance binding affinity.^[1] Compounds 7, 9, and 10 emerged as the most promising multi-target binders.^[1]

Comp ound ID	R1	R2	COX-1 (PDB: 3KK6) Dockin g Score (kcal/ mol)	COX-2 (PDB: 4M11) Dockin g Score (kcal/ mol)	DHFR (PDB: 5SDB) Dockin g Score (kcal/ mol)	MMP1 3 (PDB: 5UWK) Dockin g Score (kcal/ mol)	FGFR1 (PDB: 3TT0) Dockin g Score (kcal/ mol)	NEP (PDB: 6SUK) Dockin g Score (kcal/ mol)
1	H	H	-7.15	-7.89	-6.45	-6.98	-7.12	-7.05
2	H	OCH ₃	-7.32	-8.11	-6.87	-7.23	-7.45	-7.28
3	H	NH ₂	-7.01	-7.98	-6.55	-7.11	-7.29	-7.16
4	H	N(CH ₃) ₂	-7.45	-8.23	-7.01	-7.45	-7.68	-7.41
5	H	Cl	-7.28	-8.05	-6.78	-7.32	-7.51	-7.33
6	NO ₂	H	-8.54	-8.99	-8.12	-8.45	-8.67	-8.23
7	NO ₂	OCH ₃	-8.87	-9.15	-8.67	-8.78	-8.99	-8.54
8	NO ₂	NH ₂	-8.65	-9.02	-8.23	-8.56	-8.78	-8.31
9	NO ₂	N(CH ₃) ₂	-9.23	-9.42	-8.51	-9.01	-9.23	-8.87
10	NO ₂	Cl	-8.99	-9.23	-8.45	-8.89	-9.11	-8.65

Data sourced from Abdulsada (2025).[1]

Antimicrobial Targets

A study on benzothiazole derivatives targeting E. coli Dihydropteroate Synthase (DHPS), a key enzyme in folate biosynthesis, revealed several potent inhibitors.

Compound ID	Target	IC ₅₀ (µg/mL)	Docking Score (kcal/mol)
16a	DHPS	11.17	Not Specified
16b	DHPS	7.85	Not Specified
16c	DHPS	11.03	Not Specified
Sulfadiazine (Standard)	DHPS	7.13	Not Specified

Data sourced from a 2022 study on benzothiazole derivatives.

Experimental Protocols

The following methodologies are representative of the in silico docking studies cited in this guide.

Molecular Docking using Schrödinger Suite

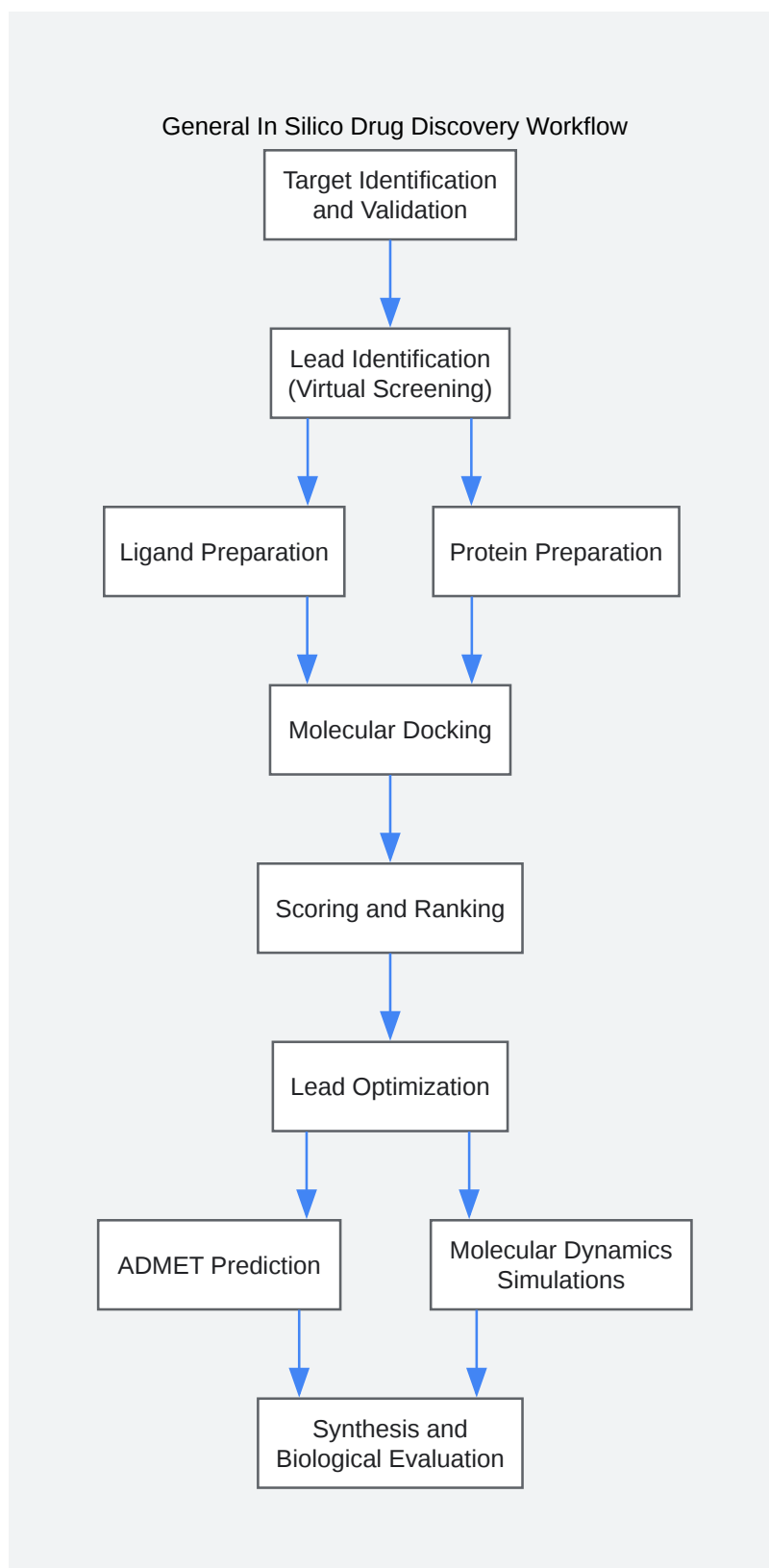
This protocol is based on the induced-fit docking (IFD) methodology employed in the study by Abdulsada (2025).[\[1\]](#)

- Protein Preparation:
 - The 3D crystal structures of the target proteins (COX-1, COX-2, DHFR, MMP13, FGFR1, and NEP) were obtained from the RCSB Protein Data Bank.
 - The Protein Preparation Wizard in the Schrödinger Suite (version 2021-2) was used to:
 - Remove water molecules.
 - Add hydrogen atoms.
 - Assign correct bond orders and protonation states.
 - Perform a restrained energy minimization to relieve steric clashes.[\[1\]](#)

- Ligand Preparation:
 - The 3D structures of the **1,2-benzisothiazole** analogs were built and optimized.
 - LigPrep was used to generate low-energy 3D conformations, considering different ionization states and tautomers at physiological pH.[\[1\]](#)
- Receptor Grid Generation:
 - A receptor grid was generated for each protein, defining the binding site centered on the co-crystallized ligand.
- Induced-Fit Docking (IFD):
 - An initial docking of the flexible ligand into a rigid receptor was performed.
 - The top-scoring poses were then used for a second docking stage where both the ligand and the receptor side chains within a defined radius of the ligand were allowed to be flexible.
 - The binding affinity of the final poses was evaluated using a scoring function.[\[1\]](#)
- Molecular Dynamics (MD) Simulations:
 - To assess the stability of the ligand-protein complexes, MD simulations were performed for the top-scoring poses using the Schrödinger 2021-2 suite for a duration of 50 nanoseconds.[\[1\]](#)

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, a process that was foundational to the studies referenced.



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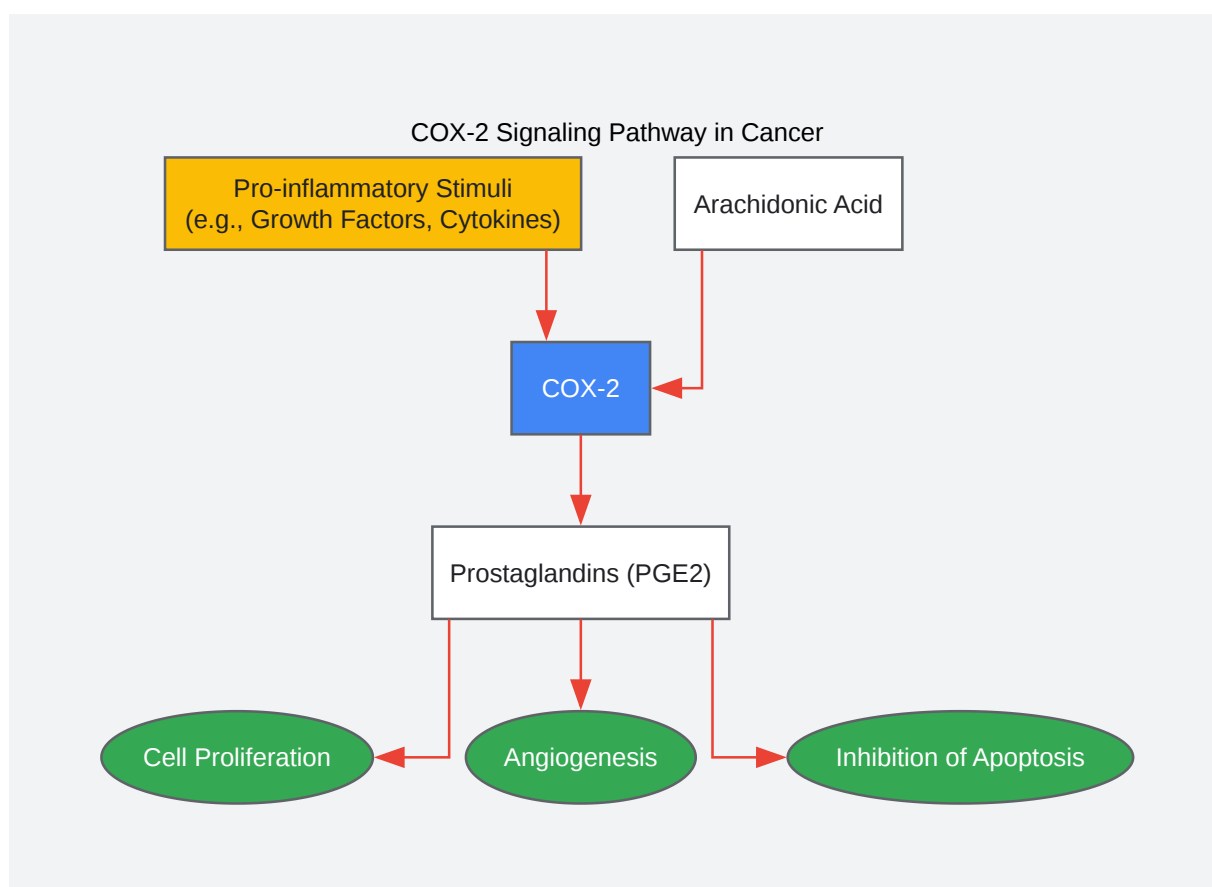
Caption: A typical workflow for in silico drug discovery.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of the protein targets discussed in this guide. Inhibition of these pathways by **1,2-benzisothiazole** analogs can lead to anticancer effects.

COX-2 Signaling Pathway in Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and cell proliferation.

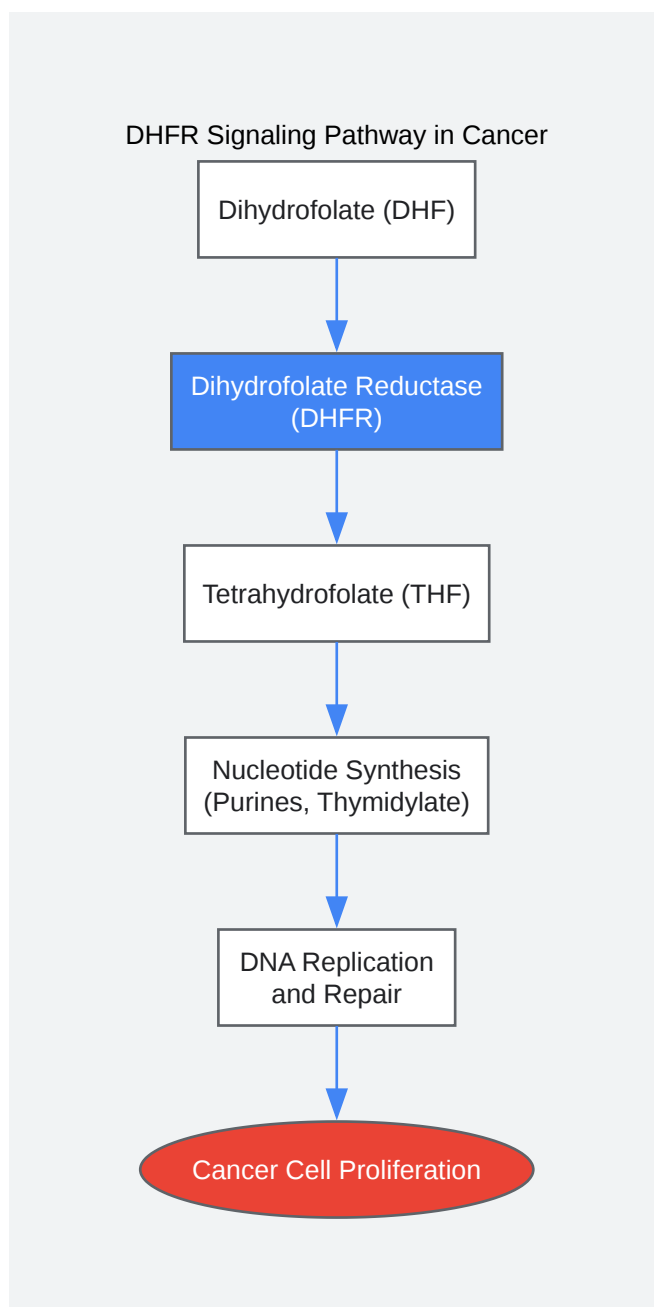


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Caption: The role of COX-2 in promoting cancer cell survival.

DHFR Signaling Pathway in Cancer

Dihydrofolate Reductase (DHFR) is essential for the synthesis of nucleotides, which are the building blocks of DNA.[3] Cancer cells, with their high rate of proliferation, are highly dependent on DHFR activity.

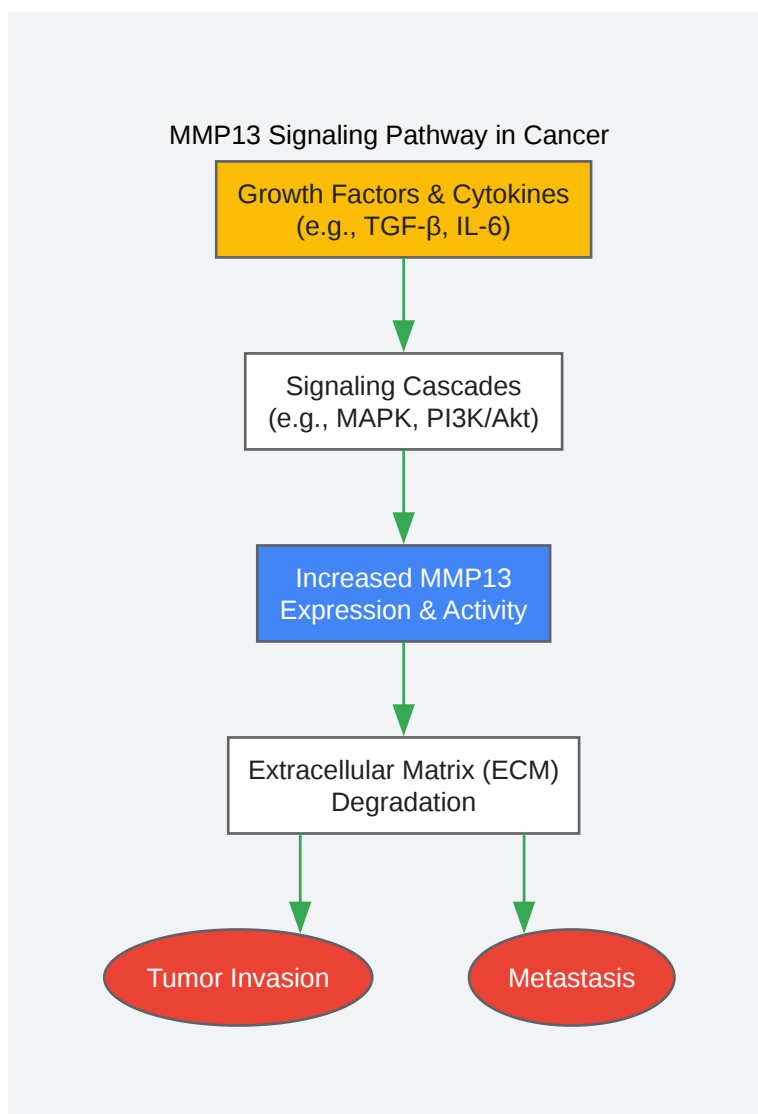


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Caption: DHFR's central role in nucleotide synthesis.

MMP13 Signaling Pathway in Cancer

Matrix Metalloproteinase-13 (MMP13) is an enzyme that degrades the extracellular matrix, a process that is critical for tumor invasion and metastasis.[1][4]

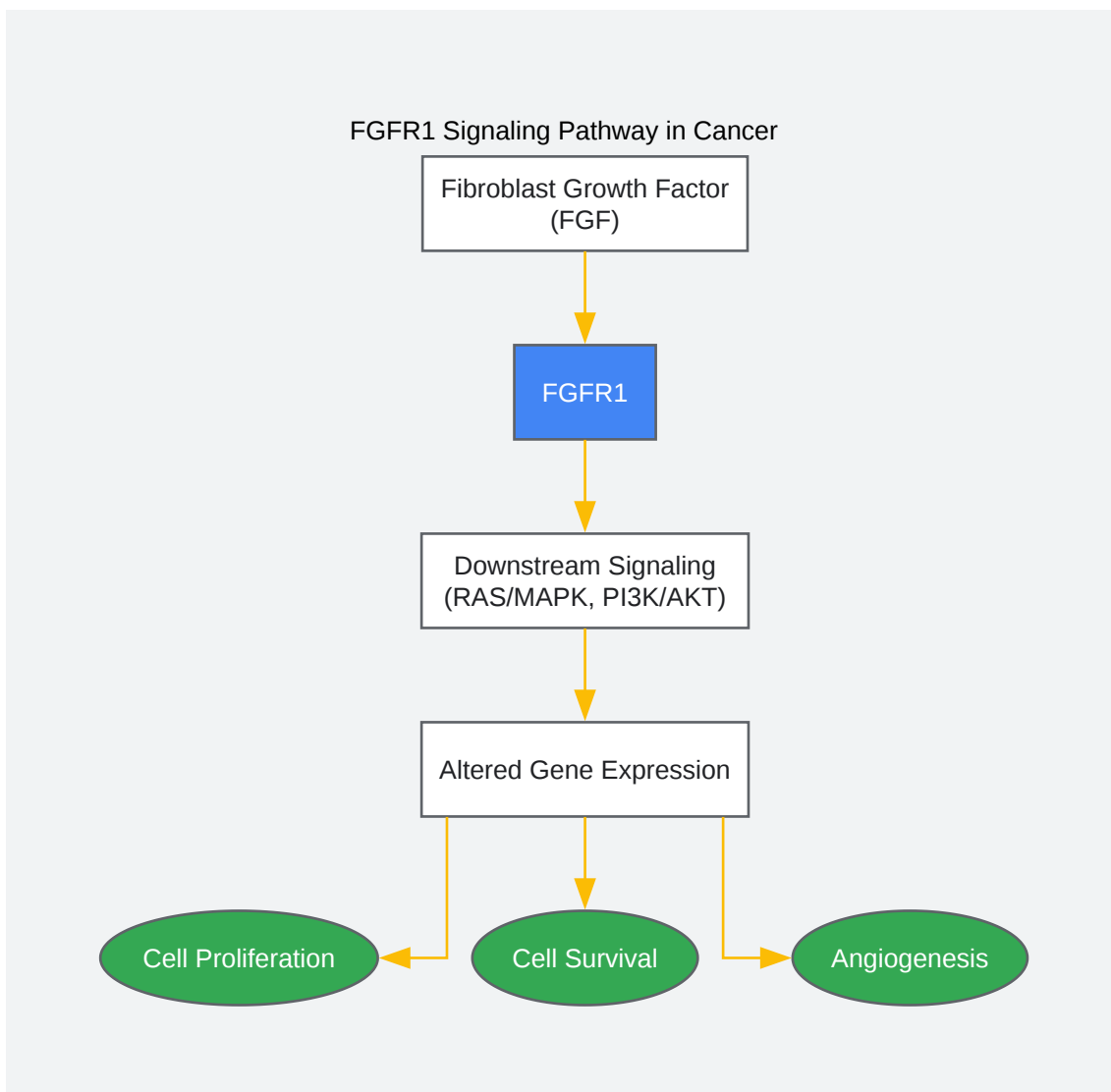


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Caption: MMP13's role in cancer invasion and metastasis.

FGFR1 Signaling Pathway in Cancer

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and proliferation.[5]

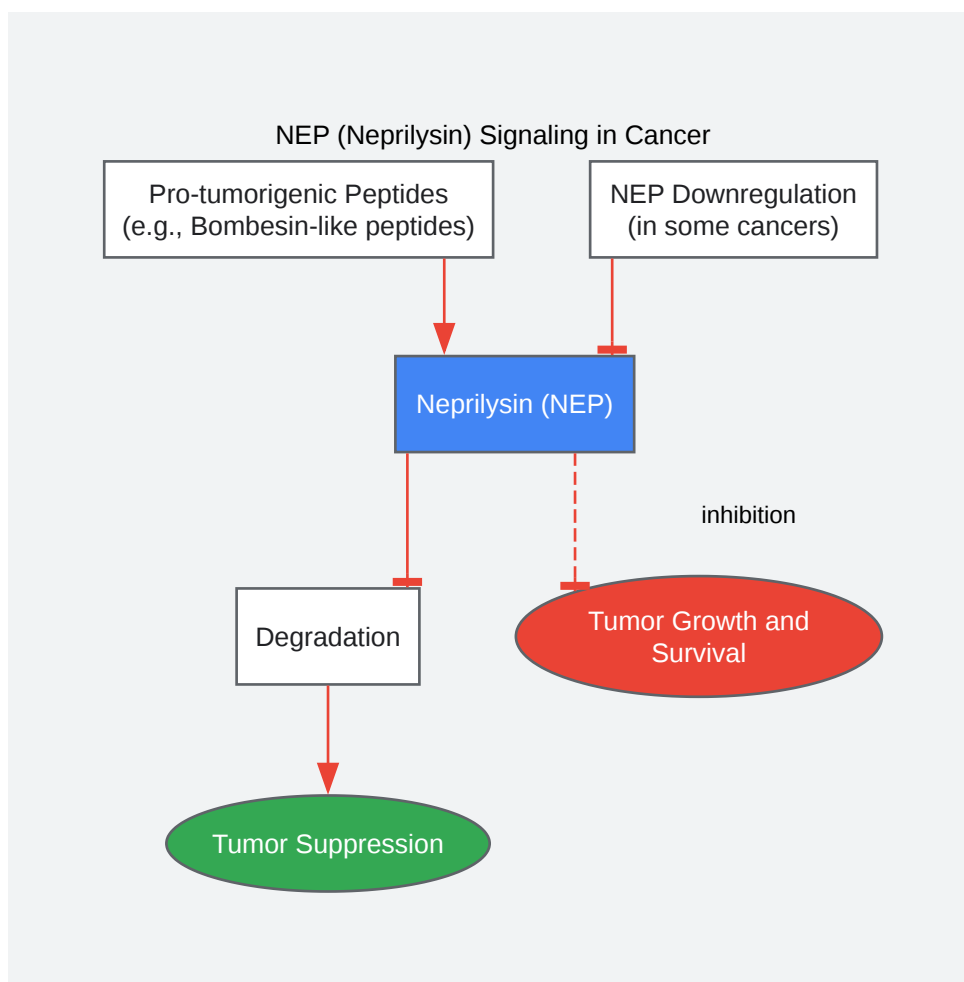


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Caption: FGFR1 activation and its oncogenic effects.

NEP (Neprilysin) Signaling in Cancer

Neprilysin (NEP) is a cell surface peptidase that can act as a tumor suppressor by degrading pro-tumorigenic peptides.[6] Its downregulation is observed in several cancers.



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Caption: The tumor-suppressive role of Neprilysin.

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